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Compound of Interest

Compound Name: 5-Meo-eipt

Cat. No.: B579851

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and
characterization of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) for use in clinical
research. The protocols outlined are intended for research and preclinical applications and
would require further validation and optimization for Good Manufacturing Practice (GMP)
production of an Active Pharmaceutical Ingredient (API).

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), also known as "Foxy Methoxy," is a
psychedelic tryptamine that is being investigated for its potential therapeutic applications. Like
other serotonergic psychedelics, its primary mechanism of action is believed to be through
agonism at serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes.[1][2] Clinical
research requires a highly pure and well-characterized supply of 5-MeO-DIPT to ensure patient
safety and the validity of scientific findings. This document details a robust synthetic route
based on the Speeter-Anthony tryptamine synthesis, along with methods for purification and
comprehensive analytical characterization.

Synthetic Route: Speeter-Anthony Tryptamine
Synthesis
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The most common and adaptable method for the synthesis of N,N-disubstituted tryptamines
like 5-MeO-DIPT is the Speeter-Anthony synthesis.[3][4][5] This multi-step process begins with
a commercially available substituted indole, in this case, 5-methoxyindole.

The overall synthetic pathway is as follows:

Step 2: Amidation

Step 1: Acylation
Oxalyl chloride, ( N
5-Methoxyindole Diethylether 11 d4ole-3-gly )| Dioxane . )

Step 3: Reduction Step 4: Purification
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Caption: Speeter-Anthony synthesis workflow for 5-MeO-DIPT.

Experimental Protocol: Synthesis of 5-MeO-DIPT

This protocol is adapted from the Speeter-Anthony procedure and literature reports on related
tryptamine syntheses.[3][4][5]

Step 1: Synthesis of 5-methoxy-indole-3-glyoxyldiethylamide

o To a stirred solution of 5-methoxyindole in anhydrous diethyl ether under an inert
atmosphere (e.g., nitrogen or argon), slowly add oxalyl chloride at O °C.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation
of a yellow precipitate (the indole-3-glyoxylchloride) will be observed.

e Cool the mixture back to 0 °C and slowly add a solution of diisopropylamine in anhydrous
diethyl ether.

 Stir the reaction mixture at room temperature overnight.

e Quench the reaction by the slow addition of water.
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o Separate the organic layer, and extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo to yield the crude ketoamide.

Step 2: Reduction to 5-MeO-DIPT

» In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum
hydride (LAH) in anhydrous tetrahydrofuran (THF).

e Slowly add a solution of the crude ketoamide from Step 1 in anhydrous THF to the LAH
suspension at 0 °C.

» After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

e Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential addition
of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

o Filter the resulting aluminum salts and wash the filter cake with THF.

o Combine the filtrate and washes, and concentrate in vacuo to yield crude 5-MeO-DIPT as an
oil or solid.

Purification Protocol

For clinical research applications, the purity of the final compound is of utmost importance. A
multi-step purification process is recommended.

Step 1: Column Chromatography

o Dissolve the crude 5-MeO-DIPT in a minimal amount of a suitable solvent (e.g.,
dichloromethane).

o Load the solution onto a silica gel column.

o Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the
polarity. The exact gradient should be determined by thin-layer chromatography (TLC)
analysis.
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» Collect fractions and analyze by TLC to identify those containing the pure product.
o Combine the pure fractions and concentrate in vacuo.
Step 2: Salt Formation and Recrystallization

o For enhanced stability and ease of handling, the freebase can be converted to a
pharmaceutically acceptable salt. The fumarate salt is a common choice for tryptamines.[6]

» Dissolve the purified 5-MeO-DIPT freebase in a suitable solvent such as acetone or
acetonitrile.[6]

e Add a stoichiometric amount of fumaric acid dissolved in the same solvent.
« Stir the mixture to allow for salt formation, which may precipitate out of solution.

o If precipitation does not occur, the solvent can be slowly evaporated to induce crystallization.

[6]

o Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry
under vacuum.

Analytical Characterization and Quality Control

Comprehensive analytical testing is required to confirm the identity, purity, and stability of the
synthesized 5-MeO-DIPT.
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Analytical Technique

Parameter

Typical Results for 5-MeO-
DIPT

HPLC (High-Performance
Liquid Chromatography)

Purity Assay

>99.5% peak area

GC-MS (Gas Chromatography-

Mass Spectrometry)

Identity and Impurity Profile

Molecular lon (m/z): 274.4.
Fragmentation pattern

consistent with the structure.

1H NMR (Proton Nuclear

Magnetic Resonance)

Structural Confirmation

Chemical shifts and coupling
constants corresponding to the
protons of the 5-MeO-DIPT

molecule.

13C NMR (Carbon-13 Nuclear

Magnetic Resonance)

Structural Confirmation

Chemical shifts corresponding
to the carbon atoms of the 5-
MeO-DIPT molecule.

FTIR (Fourier-Transform

Infrared Spectroscopy)

Functional Group Identification

Characteristic absorption
bands for N-H (indole), C-O
(methoxy), and aromatic C-H

bonds.

Elemental Analysis

Elemental Composition

%C, %H, %N within +0.4% of
the theoretical values for
C17H26N20.

Potential Impurities

The Speeter-Anthony synthesis can lead to several side products that must be removed during

purification.[3][5]
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Impurity

Structure

Origin

3-(2-N,N-diisopropylamino-
ethyl)-1H-indol-5-ol

5-hydroxy analog

Incomplete methylation of the
starting material or
demethylation during

synthesis.

2-N,N-diisopropylamino-1-(5-
methoxy-1H-indol-3-yl)-ethanol

Hydroxy intermediate

Incomplete reduction of the

ketoamide.

2-(5-methoxy-1H-indol-3-yl)-
ethanol

Deaminated impurity

Side reaction during the

reduction step.

2-N,N-diisopropylamino-1-(5-
methoxy-1H-indol-3-yI)-
ethanone

Unreacted ketoamide

Incomplete reduction.

Signaling Pathway

5-MeO-DIPT is a potent agonist at both the 5-HT1A and 5-HT2A serotonin receptors.[1][2]
Activation of these G-protein coupled receptors (GPCRS) initiates downstream signaling

cascades that are thought to be responsible for its psychoactive and potential therapeutic

effects.
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Caption: Simplified signaling pathways of 5-MeO-DIPT at 5-HT2A and 5-HT1A receptors.
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Formulation for Clinical Research

For early-phase clinical trials, a simple and well-characterized formulation is crucial.

o Oral Administration: The fumarate salt of 5-MeO-DIPT can be accurately weighed and
encapsulated in gelatin capsules with a pharmaceutically acceptable excipient such as
microcrystalline cellulose.

¢ Solution for Other Routes: For other routes of administration, the salt can be dissolved in a
sterile vehicle such as saline or phosphate-buffered saline (PBS). The stability of such
solutions should be thoroughly investigated.

It is imperative that any formulation intended for human use is prepared under sterile conditions
and is tested for sterility, endotoxins, and other contaminants.

Conclusion

The synthesis of high-purity 5-MeO-DIPT for clinical research is achievable through the
Speeter-Anthony tryptamine synthesis followed by rigorous purification and analytical
characterization. A thorough understanding of the potential impurities and the implementation
of appropriate quality control measures are essential for ensuring the safety and integrity of
clinical investigations. The protocols and information provided herein serve as a foundation for
the production of 5-MeO-DIPT for scientific and clinical study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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